molecular formula C21H17N3O6 B1677076 ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300803-69-4

ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B1677076
M. Wt: 407.4 g/mol
InChI Key: UJHGRDVYTTVJFD-UHFFFAOYSA-N
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Description

Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C21H17N3O6 . It is also known by the synonyms OB-1, STOML3 inhibitor OB-1, and 300803-69-4 . The compound has a molecular weight of 407.4 g/mol .


Molecular Structure Analysis

The compound’s structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound’s InChIKey is UJHGRDVYTTVJFD-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, imidazole compounds are known to participate in a wide range of reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound’s topological polar surface area is 112 Ų .

Scientific Research Applications

Synthesis and Crystal Structures One study focuses on the synthesis and crystal structure analysis of related compounds, highlighting the importance of strong hydrogen bonds in crystal packing. The study describes the synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block, demonstrating the role of co-crystallized water molecules in forming strong hydrogen bond donors and acceptors, crucial for the crystal packing of these compounds (Yeong et al., 2018).

Chemical Transformations and Applications Another significant area of research is the exploration of chemical transformations and applications. For instance, the photolysis of related compounds has been studied, revealing potential pathways for creating enamines from photolysed compounds, which could be further treated with acids to yield benzo and five-membered ring systems. This indicates the compound's utility in synthesizing a variety of chemical structures (Prager & Williams, 1996).

Antimicrobial Agents The design and synthesis of novel hybrid molecules combining benzimidazole and oxadiazole, showcasing promising antimicrobial activities, are another application. These studies demonstrate the compound's potential as a precursor in creating antimicrobial agents, with some derivatives showing significant potency against tuberculosis and other bacterial infections (Shruthi et al., 2016).

Corrosion Inhibition Research into corrosion inhibitors for mild steel presents another application, where derivatives of related compounds have shown high efficiency. These studies highlight the role of such compounds in industrial applications, such as in the pickling process, demonstrating their effectiveness in protecting metal surfaces against corrosion (Dohare et al., 2017).

Future Directions

The future directions for this compound and similar imidazole-containing compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs and treatments for various conditions.

properties

IUPAC Name

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHGRDVYTTVJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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